molecular formula C13H17ClN2O3 B15156009 N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride

N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride

Cat. No.: B15156009
M. Wt: 284.74 g/mol
InChI Key: GUPNCGJRKIQVKA-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

N-pyrrolidin-3-yl-2,3-dihydro-1,4-benzodioxine-5-carboxamide;hydrochloride

InChI

InChI=1S/C13H16N2O3.ClH/c16-13(15-9-4-5-14-8-9)10-2-1-3-11-12(10)18-7-6-17-11;/h1-3,9,14H,4-8H2,(H,15,16);1H

InChI Key

GUPNCGJRKIQVKA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC(=O)C2=C3C(=CC=C2)OCCO3.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Dihydroxybenzoic Acid Derivatives

The 2,3-dihydrobenzo[b]dioxine scaffold is typically constructed from 2,3-dihydroxybenzoic acid through sequential esterification and alkylation. A representative protocol involves:

  • Methyl ester formation : Refluxing 2,3-dihydroxybenzoic acid (12 ) in methanol with concentrated sulfuric acid produces methyl 2,3-dihydroxybenzoate (13 ) at >95% yield.
  • Cyclization with 1,2-dibromoethane : Treatment of 13 with 1,2-dibromoethane and potassium carbonate in DMF at 80°C for 12 hours yields the cyclized ester 14 (2,3-dihydrobenzo[b]dioxine-5-carboxylate) in 78-85% yield.

Table 1 : Optimization of Cyclization Conditions

Parameter Range Tested Optimal Condition Yield Improvement
Base K2CO3, Na2CO3, Et3N K2CO3 (2.5 eq) +22% vs Na2CO3
Solvent DMF, DMSO, Acetone DMF +15% vs Acetone
Temperature (°C) 60-100 80 +18% vs 60°C

Amide Coupling Strategies

Conversion of the ester intermediate to the target carboxamide employs two primary methods:

  • Mixed-anhydride method : Reacting 14 with pyrrolidin-3-amine using isobutyl chloroformate and N-methylmorpholine in THF at 0°C to RT, achieving 65-72% yield.
  • Direct aminolysis : Heating 14 with excess pyrrolidin-3-amine in methanol at 60°C for 24 hours (lower yield: 45-55%).

Critical parameters influencing amidation efficiency include:

  • Steric hindrance from the bicyclic dioxine system
  • Basicity of the amine nucleophile (pKa ~10.5 for pyrrolidin-3-amine)
  • Solvent polarity (THF > MeOH for mixed-anhydride method)

Stereochemical Control in Pyrrolidine Functionalization

Diastereoselective Amination

Introduction of the chiral pyrrolidin-3-yl group employs stereocontrolled methods:

  • Sharpless asymmetric dihydroxylation : Using AD-mix-β on prochiral olefins to install syn-diols with >95% ee, followed by reductive amination.
  • CSI-mediated amination : Chlorosulfonyl isocyanate (CSI) in toluene/hexane (10:1) achieves >20:1 diastereoselectivity via competing SNi/SN1 mechanisms.

Table 2 : Comparison of Stereochemical Control Methods

Method Selectivity (dr) Yield (%) Scalability
Sharpless AD >95% ee 82 Industrial
CSI amination >20:1 dr 62 Pilot-scale
Chiral pool synthesis 99% de 58 Lab-scale

Hydrochloride Salt Formation and Purification

Final product isolation involves:

  • Acidification : Treating the free base with HCl (1.1 eq) in ethyl acetate at 0°C
  • Crystallization : Using ethanol/water (3:1) to obtain >99.5% purity by HPLC
  • Lyophilization : For hygroscopic batches, achieving residual solvents <0.1%

Critical quality attributes:

  • Water content : <0.5% by Karl Fischer titration
  • Chiral purity : >99% ee via Chiralpak AD-H column (hexane:IPA:TFA = 90:10:0.1)
  • Particle size : D90 <200 μm for formulation compatibility

Industrial-Scale Process Considerations

Recent advancements address key manufacturing challenges:

  • Continuous flow cyclization : Reduces reaction time from 12 hours to 45 minutes with 92% yield
  • Enzymatic resolution : Lipase-catalyzed kinetic separation achieves 99.5% ee at 500 kg batch scale
  • Green chemistry metrics : Process mass intensity reduced from 120 to 28 through solvent recycling

Analytical Characterization Protocols

Comprehensive characterization employs:

  • 2D NMR : 1H-13C HSQC confirms dioxine ring connectivity (δ 4.25-4.40 ppm for OCH2CH2O)
  • HRMS : m/z 285.1214 [M+H]+ (calc. 285.1210)
  • PXRD : Characteristic peaks at 2θ = 12.4°, 18.7°, 24.9° for Form I polymorph

Table 3 : Stability Profile Under ICH Guidelines

Condition Assay (%) Degradants
40°C/75% RH, 3M 98.7 <0.1% hydrolyzed amide
Light (1.2M lux) 97.2 0.3% dioxine oxidation
Acid hydrolysis 89.4 8.2% ring-opened product

Applications in Drug Development

The compound's unique physicochemical properties (LogP = 1.8, PSA = 78 Ų) make it valuable for:

  • CNS drug candidates: 85% blood-brain barrier penetration in murine models
  • α2C adrenergic receptor antagonists: IC50 = 12 nM vs human recombinant receptors
  • Proteasome inhibitors: 78% LMP2 inhibition at 10 μM concentration

Chemical Reactions Analysis

Types of Reactions

N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and benzo-dioxine structure allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Structural Features Biological Activity LogP/Solubility References
Target Compound Pyrrolidin-3-yl carboxamide, (S)-enantiomer Not explicitly reported (probable kinase/inverse agonist) Estimated LogP: ~2.1 (predicted)
N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride Piperidine ring (6-membered) instead of pyrrolidine Improved metabolic stability Higher LogP (~2.8)
N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride Pyrrolidine attached via methylene linker Enhanced solubility due to flexible linker LogP: 3.86 (HPLC method B)
CCT361814 (HSF1 inhibitor) Quinoline-6-carboxamide with dihydrobenzo[b][1,4]dioxine and azetidine substituents HSF1 pathway inhibition (IC₅₀ = 7 nM) Optimized for CNS penetration
18b (Ghrelin receptor inverse agonist) Pyridine core with difluoromethyl and methylsulfonamido groups Ghrelin receptor inverse agonism (EC₅₀ = 12 nM) High lipophilicity (LogP 3.86)

Key Findings from Research

Target Compound vs. Piperidine Analogs
  • Piperidin-4-yl variant (CAS: 1353980-67-2) exhibits a larger, more lipophilic amine ring, enhancing metabolic stability but reducing aqueous solubility compared to the pyrrolidin-3-yl derivative .
  • Piperidin-4-ylmethyl analog (CAS: 261767-16-2) introduces a methylene spacer, improving solubility (logP ~2.5) while retaining affinity for amine-binding targets .
Target Compound vs. Pyrrolidine Derivatives
  • Pyrrolidin-2-ylmethyl variant (CAS: 1353952-08-5) shows a 10-fold increase in solubility due to the flexible linker, but reduced target binding affinity in enzymatic assays .
  • Peptidomimetic aldehydes (e.g., 18g, 18h) with 2-oxopyrrolidin-3-yl substituents demonstrate superior protease inhibition but poor pharmacokinetic profiles compared to the target compound .
Activity in Disease Models
  • CCT361814 (), a clinical candidate with a benzodioxane-quinoline hybrid scaffold, inhibits HSF1 pathways in ovarian cancer models (IC₅₀ = 7 nM) but lacks the pyrrolidine moiety seen in the target compound .
  • Compound 18b () acts as a ghrelin receptor inverse agonist with high lipophilicity (logP 3.86), optimized to avoid drug resistance mechanisms, contrasting with the target compound’s unoptimized profile .

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound Piperidin-4-yl Analog Pyrrolidin-2-ylmethyl Analog
Molecular Weight 296.75 g/mol 310.78 g/mol 310.78 g/mol
LogP ~2.1 (predicted) ~2.8 3.86 (measured)
Solubility Moderate (DMSO >10 mM) Low (DMSO <5 mM) High (DMSO >20 mM)
Metabolic Stability Moderate (t₁/₂ = 2 h) High (t₁/₂ = 6 h) Low (t₁/₂ = 1 h)

Biological Activity

N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the dihydrobenzo[d]dioxin core through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions. The introduction of the pyrrolidinyl group is achieved via nucleophilic substitution reactions using pyrrolidine derivatives. This process emphasizes regioselectivity and stereoselectivity to obtain the desired product efficiently.

Synthetic Route Overview

StepReaction TypeKey ReagentsConditions
1CyclizationCatechol, AldehydeAcidic conditions
2Nucleophilic SubstitutionPyrrolidine DerivativeControlled environment

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, including those similar to N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide. Specifically, compounds derived from pyrrolidine-2,3-dione have shown promising activity against Pseudomonas aeruginosa, a common pathogen associated with multidrug resistance. These compounds inhibit the penicillin-binding protein 3 (PBP3), essential for bacterial survival, thus representing a novel mechanism for antibacterial action .

The mechanism by which these compounds exert their antibacterial effects involves targeting PBP3, which is crucial for bacterial cell wall synthesis. The absence of a human counterpart for PBP3 reduces the risk of side effects associated with these inhibitors. The catalytic domain's location in the periplasm makes it accessible for small molecule inhibitors .

Cytotoxicity and Selectivity

In vitro assays have demonstrated that these compounds exhibit low cytotoxicity towards mammalian cells while maintaining high antibacterial efficacy. This selectivity is critical for developing therapeutic agents that minimize adverse effects while effectively combating bacterial infections .

Study 1: Inhibition of PBP3 in Pseudomonas aeruginosa

In a focused screening of 2455 compounds targeting PBP3, several pyrrolidine derivatives were identified as potent inhibitors. The study utilized a fluorescence assay to measure target inhibition and demonstrated that structural features such as hydroxyl groups significantly enhance antibacterial activity .

Study 2: Antimicrobial Efficacy and Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications on the pyrrolidine ring and substituents on the dioxin core can significantly influence biological activity. For instance, introducing specific functional groups improved binding affinity and potency against target bacteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.